molecular formula C22H22ClN5O2 B2907426 3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251548-81-8

3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2907426
CAS No.: 1251548-81-8
M. Wt: 423.9
InChI Key: VVUQTGCQESZFOR-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound, notable for its structural complexity and potential applications in various scientific fields. The compound features a piperidine ring linked to a benzamide moiety through a triazole ring, offering a unique scaffold for chemical and biological studies.

Mechanism of Action

Target of Action

Similar compounds have been known to target extracellular signal-regulated kinases 1/2 (erk1/2), which play crucial roles in cell proliferation and differentiation .

Mode of Action

The compound interacts with its targets, possibly ERK1/2, leading to inhibition of their activity. This interaction can result in changes in cell signaling pathways, potentially leading to antineoplastic activity .

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The downstream effects of this interaction could include altered cell proliferation and differentiation, contributing to its potential antineoplastic activity.

Result of Action

The molecular and cellular effects of the compound’s action would likely include altered cell signaling, potentially leading to changes in cell proliferation and differentiation. This could contribute to its potential antineoplastic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be achieved through a multistep synthesis involving:

  • Formation of the triazole ring via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

  • Coupling of the triazole intermediate with a piperidine derivative.

  • Introduction of the benzamide group through a condensation reaction.

  • Chlorination of the aromatic ring using chlorinating agents like thionyl chloride under controlled conditions.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations is crucial. Continuous flow synthesis and microwave-assisted synthesis may offer enhanced yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the aromatic and triazole moieties.

  • Reduction: : Hydrogenation can reduce the triazole ring or the benzamide carbonyl group.

  • Substitution: : Nucleophilic aromatic substitution can occur at the chloro substituent.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate for aromatic oxidation.

  • Reducing agents like lithium aluminum hydride for carbonyl reductions.

  • Strong bases like sodium hydride for deprotonation and subsequent nucleophilic substitutions.

Major Products Formed

  • Oxidation can lead to hydroxylated derivatives.

  • Reduction yields secondary amines or alcohols.

  • Substitution reactions produce various substituted aromatic compounds.

Scientific Research Applications

The compound's unique structure makes it versatile for applications in:

  • Chemistry: : As a ligand in coordination chemistry and catalysis.

  • Biology: : Exploring biological pathways and as a probe in biochemical assays.

  • Medicine: : Potential therapeutic agent due to its interaction with biological targets.

  • Industry: : In materials science for developing advanced polymers or as a chemical intermediate.

Comparison with Similar Compounds

Unique Characteristics

  • The presence of the triazole ring distinguishes it from other piperidine derivatives.

  • The chloro substituent enhances its reactivity and potential for further functionalization.

Similar Compounds

  • N-(1-(1-benzyl)-1H-1,2,3-triazole-4-carbonyl)piperidine: : Lacks the chloro substituent but has similar backbone.

  • 3-chloro-N-(1-piperidin-4-yl)benzamide: : Similar aromatic and amide structure but without the triazole ring.

  • N-(4-(4-chlorophenyl)piperidine-1-yl)-1H-1,2,3-triazole-4-carboxamide: : Contains both piperidine and triazole but different substitution pattern.

Properties

IUPAC Name

3-chloro-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-5-2-3-8-20(15)28-14-19(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-6-4-7-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUQTGCQESZFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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